4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-16-14-18(20-15-19-16)22-12-10-21(11-13-22)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCORAUZNJQGFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The synthesis begins with 4-methyl-6-chloropyrimidine, where the chlorine atom at position 6 serves as the leaving group. This intermediate is commercially available or synthesized via cyclization of β-diketones with urea derivatives. The piperazine component, 1-(3-phenylpropyl)piperazine, is prepared separately through alkylation of piperazine with 3-phenylpropyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide).
Coupling Reaction
The NAS reaction proceeds by mixing equimolar amounts of 4-methyl-6-chloropyrimidine and 1-(3-phenylpropyl)piperazine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The addition of a base like triethylamine (TEA) facilitates deprotonation of the piperazine nitrogen, enhancing its nucleophilicity. Reaction temperatures are maintained between 80–100°C for 12–24 hours to achieve complete substitution.
Example Protocol:
-
Reactants: 4-methyl-6-chloropyrimidine (1.0 eq), 1-(3-phenylpropyl)piperazine (1.2 eq)
-
Solvent: DMSO (10 mL/g of pyrimidine)
-
Base: Triethylamine (2.0 eq)
-
Conditions: 90°C, 18 hours
This method’s efficiency depends on the purity of the piperazine derivative and the absence of steric hindrance at the reaction site.
Reductive Amination Approach
Reductive amination offers an alternative route, particularly useful for introducing the 3-phenylpropyl group onto the piperazine ring in situ. This method avoids pre-functionalization of the piperazine, streamlining the synthesis.
Reaction Mechanism
The process involves condensing 4-methyl-6-aminopyrimidine with a ketone or aldehyde bearing the 3-phenylpropyl moiety, followed by reduction to form the secondary amine. For instance, reacting 4-methyl-6-aminopyrimidine with 3-phenylpropanal in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) facilitates imine formation and subsequent reduction.
Optimized Conditions
Key parameters include:
-
Solvent: 1,2-Dichloroethane or tetrahydrofuran (THF)
-
Acid Catalyst: Acetic acid (1.0 eq)
-
Reducing Agent: STAB (1.5 eq)
-
Temperature: Room temperature (20–25°C)
Example Protocol:
-
Reactants: 4-methyl-6-aminopyrimidine (1.0 eq), 3-phenylpropanal (1.5 eq)
-
Solvent: 1,2-Dichloroethane (15 mL/g of amine)
-
Catalyst/Reductant: Acetic acid (1.0 eq), STAB (1.5 eq)
-
Yield: ~60–70% (extrapolated from similar reductive aminations)
This method’s advantage lies in its compatibility with sensitive functional groups, though it requires rigorous moisture control.
Alkylation of Piperazine Derivatives
Alkylation strategies focus on constructing the 3-phenylpropyl-piperazine side chain before or after its attachment to the pyrimidine core.
Piperazine Functionalization
Piperazine is alkylated with 3-phenylpropyl bromide using a two-step protocol:
-
Mono-Alkylation: Piperazine (1.0 eq) is treated with 3-phenylpropyl bromide (1.1 eq) in ethanol at reflux for 6 hours. Excess piperazine ensures mono-substitution.
-
Purification: The crude product is washed with water to remove unreacted piperazine and recrystallized from ethanol.
Purification and Characterization
Workup Procedures
Reaction mixtures are typically quenched with aqueous sodium bicarbonate and extracted with dichloromethane or ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
Chromatographic Purification
Column chromatography using silica gel and a gradient of ethyl acetate/hexanes (1:4 to 1:1) resolves unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column further purifies the compound for analytical purposes.
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 8.35 (s, 1H, pyrimidine-H), 7.30–7.18 (m, 5H, phenyl-H), 3.85–3.70 (m, 4H, piperazine-H), 2.60–2.45 (m, 6H, piperazine-CH2 and CH2-Ph), 2.40 (s, 3H, CH3), 1.80–1.65 (m, 2H, CH2).
-
MS (ESI+): m/z 297.2 [M+H]+ (calculated for C18H24N4: 296.4).
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, scalability, and practicality:
| Method | Yield | Scalability | Complexity | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75% | High | Moderate | Straightforward, uses stable precursors |
| Reductive Amination | 60–70% | Moderate | High | Avoids pre-functionalized piperazine |
| Alkylation-Coupling | 50–65% | Low | High | Minimizes di-substitution byproducts |
Challenges and Optimization Strategies
Byproduct Formation
Di-alkylated piperazine and unreacted halogenated pyrimidine are common impurities. Gradient elution during chromatography and iterative recrystallization mitigate these issues.
Solvent Optimization
Replacing DMSO with acetonitrile in NAS reactions reduces side reactions and simplifies purification.
Catalytic Enhancements
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could theoretically improve yields but remains unexplored for this specific compound.
Chemical Reactions Analysis
4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Serotonin Receptor Modulation
The compound has been studied for its interaction with serotonin receptors, especially the 5-HT7 receptor. Research indicates that structural modifications in piperazine derivatives can significantly affect binding affinity to these receptors. The presence of the piperazine moiety is crucial for enhancing affinity and selectivity towards the 5-HT7 receptor, making it a candidate for antidepressant and antipsychotic drug development .
Antidepressant and Antipsychotic Potential
Studies have shown that derivatives of this compound exhibit dual activity on both the 5-HT7 and 5-HT2A receptors, which are implicated in mood regulation and psychotic disorders. The synthesis of various analogs has led to compounds that demonstrate significant antagonistic properties, suggesting their potential use in treating depression and schizophrenia .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the pyrimidine core influence receptor affinity. For instance:
- Substituting different groups at positions 5 and 6 of the pyrimidine ring can enhance or diminish binding affinity.
- Alkyl groups at position 6 generally improve binding affinity, while bulky substituents may reduce it .
| Substituent | K i ± SD (nM) |
|---|---|
| 3-Furyl | 1910 ± 235 |
| Cyclohexenylethynyl | 18 ± 3 |
| Alkyl groups | Range: 1.6 - 8.3 |
Case Study 1: Binding Affinity Evaluation
In a study evaluating various piperazine-substituted pyrimidines, compounds were screened for their ability to inhibit cAMP production induced by serotonin. The results indicated that specific substitutions significantly enhanced receptor binding and functional activity, establishing a clear link between chemical structure and pharmacological effect .
Case Study 2: Dual Ligand Activity
Another investigation focused on the dual ligand activity of certain derivatives on both the 5-HT7 and dopamine receptors. This dual action is particularly promising for developing new treatments for mood disorders where both serotonin and dopamine pathways are implicated .
Mechanism of Action
The mechanism of action of 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease . Additionally, it may interact with inflammatory pathways and endoplasmic reticulum stress regulators, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include pyrimidine and pyridazine derivatives substituted with piperazine or related heterocycles. Key comparisons are outlined below:
Pharmacological and Physicochemical Comparisons
- Synthetic Feasibility : Piperazine-substituted pyrimidines are typically synthesized via nucleophilic aromatic substitution (e.g., reaction of chloropyrimidines with piperazines), as seen in (42–52% yields) . However, steric hindrance from the phenylpropyl group may reduce yields compared to smaller substituents.
- Receptor Selectivity : Piperazine derivatives often target serotonin (5-HT), dopamine, or histamine receptors. The target compound’s phenylpropyl group may favor interactions with hydrophobic receptor pockets, unlike the methoxyphenyl group in compounds, which targets neurotensin receptors .
Key Research Findings
- Anticancer Potential: Murty et al. (2012) demonstrated that piperazine-linked pyridazinones exhibit cytotoxicity against leukemia cells (IC₅₀: 1.2–8.7 μM), suggesting the target compound may share similar mechanisms .
- Anti-inflammatory Activity: Pyrimidines with piperazine substituents, such as those in Piaz et al. (1996), showed antinociceptive effects in rodent models, likely via COX inhibition or opioid receptor modulation .
- Structural Insights : Crystal studies of simpler analogues (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) reveal planar pyrimidine rings with hydrogen-bonding networks, critical for target binding .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
4-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring with a phenylpropyl group at the 6-position. The synthesis typically involves multi-step organic reactions that include the formation of the pyrimidine core, followed by the introduction of substituents through nucleophilic displacement reactions.
Synthetic Routes
- Pyrimidine Core Formation : The initial step involves creating the pyrimidine backbone using appropriate precursors.
- Substitution Reactions : The introduction of the methoxy group and piperazine moiety often utilizes various organic solvents and catalysts under controlled conditions to optimize yield and purity.
The biological activity of this compound primarily revolves around its role as an acetylcholinesterase inhibitor . This mechanism enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, which is crucial for cognitive functions.
Therapeutic Applications
Research indicates that this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease due to its ability to enhance cholinergic signaling. Its interaction with various biological targets also suggests potential in other therapeutic areas.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Neuroprotective Effects : A study demonstrated that compounds with similar structures exhibited neuroprotective effects in animal models of Alzheimer’s disease, suggesting that this compound may have comparable benefits .
- Cytotoxicity Against Cancer Cells : Another investigation assessed related piperazine derivatives for their cytotoxic effects on cancer cell lines, indicating that modifications in the piperazine structure could lead to enhanced anticancer activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Anticancer | PI3K inhibition |
| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-chromen | Antimicrobial | Unknown |
This comparison highlights that while there are other compounds with similar frameworks, the specific substitution pattern in this compound may confer unique biological properties.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of piperazinyl-pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, and describe analogous compounds synthesized via alkylation of piperazine intermediates with halogenated pyrimidines under reflux conditions. To optimize efficiency, ICReDD’s integrated computational-experimental approach can be applied:
Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states .
Information Science : Employ machine learning to analyze historical reaction data and predict optimal solvent/base combinations (e.g., DMF with K₂CO₃ for SNAr reactions) .
Feedback Loops : Validate computational predictions with small-scale experiments, then refine models using HPLC or TLC purity data (as in ) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- HPLC/TLC Analysis : As demonstrated in , reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns resolves impurities. TLC (silica gel, ethyl acetate/hexane) provides rapid purity estimates .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions).
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the piperazinyl and pyrimidine moieties. highlights similar pyrimidine derivatives analyzed via X-ray crystallography for absolute configuration validation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
Methodological Answer: Leverage structure-activity relationship (SAR) models and molecular docking:
Pharmacophore Mapping : Align the compound’s piperazinyl-pyrimidine core with known targets (e.g., serotonin or dopamine receptors, as implied in for pyridazine analogs) .
Molecular Dynamics (MD) Simulations : Study binding stability in physiological conditions (e.g., water-membrane interfaces using GROMACS).
ADMET Prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 inhibition (see for trifluoromethyl-group effects on lipophilicity) .
Q. How can researchers resolve contradictions in thermal stability data for piperazinyl-pyrimidine derivatives?
Methodological Answer: Discrepancies may arise from polymorphic forms or impurity profiles. Address this via:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures across batches (e.g., notes impurities like chlorophenyl derivatives affecting stability) .
- Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms.
- Controlled Stress Testing : Expose samples to humidity/heat (40°C/75% RH) and monitor degradation via HPLC (as in ’s impurity guidelines) .
Q. What advanced reactor designs improve scalability for synthesizing this compound?
Methodological Answer: Refer to ’s classification of reactor design research (RDF2050112):
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic piperazine alkylation steps .
- Membrane Reactors : Separate byproducts in situ, improving yield (e.g., ’s RDF2050104 on separation technologies) .
- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy for real-time reaction monitoring .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
